molecular formula C15H15NO2S B2443775 (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide CAS No. 1331396-82-7

(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide

Cat. No.: B2443775
CAS No.: 1331396-82-7
M. Wt: 273.35
InChI Key: KKVSWZSVZZPFPN-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide is a synthetic organic compound that features a furan ring and a thiophene ring connected through a cyclopropyl group and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide typically involves the following steps:

    Formation of the cyclopropyl intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Coupling with furan and thiophene rings: The furan and thiophene rings are coupled to the cyclopropyl intermediate using cross-coupling reactions such as Suzuki or Stille coupling.

    Acrylamide formation: The final step involves the formation of the acrylamide moiety through an amidation reaction, typically using acryl chloride and an amine base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the acrylamide carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted acrylamides.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic electronics and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings provide π-π stacking interactions, while the acrylamide moiety can form hydrogen bonds with active site residues. This combination of interactions allows the compound to modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acrylamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of furan and thiophene rings with a cyclopropyl group and an acrylamide moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-14(6-5-12-3-1-9-18-12)16-11-15(7-8-15)13-4-2-10-19-13/h1-6,9-10H,7-8,11H2,(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVSWZSVZZPFPN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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